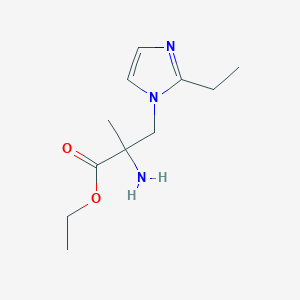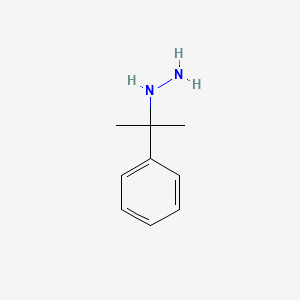
4-Methyl-3-nitromandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid is an organic compound characterized by the presence of a hydroxyl group, a nitro group, and a methyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid typically involves the nitration of a methyl-substituted phenylacetic acid derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-methyl-3-nitrophenyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(4-methyl-3-aminophenyl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-2-(3-nitrophenyl)acetic acid
- 2-Hydroxy-2-(4-methylphenyl)acetic acid
- 2-Hydroxy-2-(4-nitrophenyl)acetic acid
Uniqueness
2-Hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid is unique due to the specific arrangement of functional groups on the phenyl ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H9NO5 |
|---|---|
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
2-hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-5-2-3-6(8(11)9(12)13)4-7(5)10(14)15/h2-4,8,11H,1H3,(H,12,13) |
InChI-Schlüssel |
WCHJMKPPFCWWGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)





![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)





![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)

